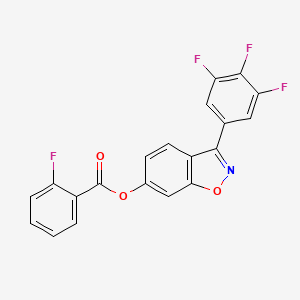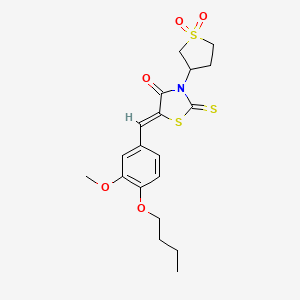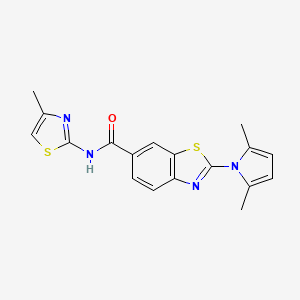![molecular formula C22H13Cl2N3O2S2 B11148285 N-[2-{(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B11148285.png)
N-[2-{(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a furan ring, a thiophene ring, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Furan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Formation of the Thiazole Ring: This step often involves the condensation of thiourea with α-haloketones.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE
- **N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE
Uniqueness
The uniqueness of N-{2-[(1E)-1-CYANO-2-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C22H13Cl2N3O2S2 |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
N-[2-[(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C22H13Cl2N3O2S2/c1-12(28)26-22-20(19-3-2-8-30-19)27-21(31-22)13(11-25)9-15-5-7-18(29-15)16-10-14(23)4-6-17(16)24/h2-10H,1H3,(H,26,28)/b13-9+ |
Clave InChI |
UKDQOMSELZREIJ-UKTHLTGXSA-N |
SMILES isomérico |
CC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N)C4=CC=CS4 |
SMILES canónico |
CC(=O)NC1=C(N=C(S1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B11148210.png)




![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B11148235.png)

![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B11148253.png)
![N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11148254.png)

![2-({4-[4-(pyrimidin-2-ylamino)butanoyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one](/img/structure/B11148275.png)
![1-methyl-5-phenyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-2-pyrrolidinone](/img/structure/B11148277.png)
![5,6-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide](/img/structure/B11148288.png)
![9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11148289.png)
